![molecular formula C10H17N3O2S B7627626 2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol
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Overview
Description
2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol, commonly known as MTPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTPE is a synthetic molecule that has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism of Action
The mechanism of action of MTPE is not fully understood, but it is believed to act as a modulator of the central nervous system. MTPE has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the alpha2-adrenergic receptor. MTPE has also been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
MTPE has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune system function. MTPE has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
MTPE has several advantages for lab experiments, including its synthetic nature, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic effects. However, there are also limitations to the use of MTPE in lab experiments, including its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of MTPE in scientific research, including the exploration of its potential therapeutic effects in the treatment of various diseases, the study of its effects on the immune system, and the investigation of its potential as a modulator of drug addiction. Further research is also needed to fully understand the mechanism of action of MTPE and to optimize its synthesis process for use in lab experiments.
Conclusion
MTPE is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. Its potential applications in the study of the central nervous system, cardiovascular system, and immune system have been explored, and its potential therapeutic effects in the treatment of various diseases have been investigated. While there are limitations to the use of MTPE in lab experiments, its synthetic nature and potential therapeutic effects make it a promising candidate for further research.
Synthesis Methods
MTPE can be synthesized using various methods, including the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-chloroethanol. Another method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine, followed by the reaction of the resulting compound with ethylene oxide. The synthesis of MTPE is a complex process that requires expertise and precision.
Scientific Research Applications
MTPE has been used in various scientific research applications, including the study of the central nervous system, cardiovascular system, and immune system. MTPE has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MTPE has also been used in the study of drug addiction and the effects of drugs on the brain.
properties
IUPAC Name |
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-8-11-10(16-12-8)13-4-2-9(3-5-13)15-7-6-14/h9,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKABSUAFQPPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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